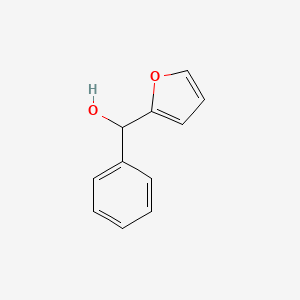

2-Furyl(phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIQIDYJWKRMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395855 | |

| Record name | 2-Furyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4484-57-5 | |

| Record name | 2-Furyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-yl(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Furyl(phenyl)methanol via Grignard Reaction

Abstract and Introduction

This guide provides a comprehensive technical overview for the synthesis of 2-furyl(phenyl)methanol, a valuable secondary alcohol intermediate in medicinal chemistry and materials science. The core of this synthesis is the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he received the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3][4]

In this specific application, phenylmagnesium bromide, the Grignard reagent, is reacted with the aldehyde 2-furaldehyde. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the furan ring, leading to the formation of a new C-C bond and, after an acidic workup, the desired secondary alcohol.[5][6] This document will detail the underlying mechanism, provide a field-proven experimental protocol, discuss critical safety considerations, and outline methods for optimization and characterization, tailored for researchers and drug development professionals.

Reaction Mechanism and Scientific Principles

The efficacy of the Grignard reaction hinges on the reversal of polarity (umpolung) of the carbon atom bonded to magnesium. In the precursor, bromobenzene, the carbon atom attached to the halogen is electrophilic. Upon reaction with magnesium metal, the magnesium inserts into the carbon-bromine bond, creating a highly polarized C-Mg bond where the carbon atom becomes strongly nucleophilic and basic.[4][5]

The synthesis proceeds in two primary stages:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is formed by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][4]

-

Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-furaldehyde. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.[3][7]

-

Aqueous Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute HCl), which protonates the alkoxide to yield the final alcohol product, this compound.[2][5]

A critical principle governing this reaction is the absolute exclusion of water and other protic sources.[8] Grignard reagents are exceptionally strong bases and will readily react with even trace amounts of water, which would quench the reagent and form benzene, reducing the overall yield.[2][9]

Caption: Figure 1: Grignard Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[2]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Notes |

| Magnesium Turnings | 24.31 | 1.46 g | 60.0 mmol | 1.2 | Must be activated. |

| Bromobenzene | 157.01 | 7.85 g (5.27 mL) | 50.0 mmol | 1.0 | Anhydrous grade. |

| 2-Furaldehyde | 96.08 | 4.80 g (4.13 mL) | 50.0 mmol | 1.0 | Freshly distilled. |

| Iodine | 253.81 | 1 crystal | Catalytic | - | For activation. |

| Anhydrous THF | - | 100 mL | - | - | Solvent. |

| Sat. aq. NH₄Cl | - | 50 mL | - | - | For work-up. |

| Diethyl Ether | - | ~150 mL | - | - | For extraction. |

| Anhydrous MgSO₄ | - | ~5 g | - | - | For drying. |

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Place the magnesium turnings (1.46 g) and a single crystal of iodine in the flask.[10] Gently warm the flask with a heat gun under a nitrogen flow until purple iodine vapors are observed; this helps activate the magnesium surface.[11] Allow the flask to cool to room temperature.

-

Add 20 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of bromobenzene (5.27 mL) in 30 mL of anhydrous THF.

-

Add approximately 10% of the bromobenzene solution to the stirring magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the mixture.[2] If the reaction does not start, gentle warming or the addition of a previously prepared drop of Grignard reagent may be necessary.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should be a cloudy, grayish-brown color. Cool the solution to room temperature.

Part B: Reaction with 2-Furaldehyde

-

Cool the prepared Grignard reagent to 0 °C using an ice-water bath.

-

Prepare a solution of freshly distilled 2-furaldehyde (4.13 mL) in 50 mL of anhydrous THF in the dropping funnel.

-

Add the 2-furaldehyde solution dropwise to the cold, stirring Grignard reagent. Maintain the internal temperature below 10 °C to minimize side reactions. The addition is highly exothermic.[13]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part C: Work-up and Purification

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution, stirring vigorously.[12]

-

Transfer the resulting biphasic mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.[5]

-

Combine all organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete Grignard formation (passivated Mg).- Wet reagents/glassware.- Reaction temperature too high. | - Ensure proper activation of Mg (iodine, crushing).- Rigorously dry all components.- Maintain low temperature during aldehyde addition. |

| Biphenyl Formation | - High local concentration of bromobenzene.- Elevated temperature during Grignard formation. | - Ensure slow, controlled addition of bromobenzene.[11]- Use a gentle reflux rate. |

| Unreacted Aldehyde | - Insufficient Grignard reagent.- Poor mixing. | - Use a slight excess of Mg and bromobenzene (e.g., 1.1-1.2 eq).- Ensure vigorous stirring throughout the reaction. |

| Advanced Optimization | - Slow Br/Mg exchange. | - Consider the use of LiCl as an additive (i-PrMgCl·LiCl, or "Turbo Grignard") to accelerate the exchange reaction, especially with more complex aryl bromides.[14] This can allow for lower reaction temperatures and improved functional group tolerance.[14] |

Safety Precautions

The Grignard reaction presents several significant hazards that must be managed with robust engineering controls and personal protective equipment.[13][15]

-

Flammability: Diethyl ether and THF are extremely flammable and volatile.[9] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic and can lead to a runaway reaction if addition rates are not carefully controlled.[13] An ice bath must be readily available for emergency cooling.

-

Reactivity of Grignard Reagents: Phenylmagnesium bromide is corrosive and reacts violently with water.[16] Handle under an inert atmosphere at all times.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or similar for handling pyrophorics, though phenylmagnesium bromide is not pyrophoric) are mandatory.[13]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The expected proton NMR spectrum will show characteristic signals for the furan ring protons, the phenyl ring protons, a singlet or doublet for the benzylic proton (CH-OH), and a broad singlet for the hydroxyl proton. Based on analogous structures, the following shifts (in CDCl₃) can be anticipated:

-

¹³C NMR Spectroscopy: Key signals would include those for the aromatic carbons of both rings and the carbinol carbon (CH-OH) typically around 70-80 ppm.

-

Infrared (IR) Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₀O₂, MW = 174.20 g/mol ) should be observed.

References

- Grignard Reaction. (n.d.). University of Minnesota Duluth.

- What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.

- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Grignard Reaction. (n.d.). American Chemical Society.

- Selective Metalation and Additions. (n.d.). Sigma-Aldrich.

- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of California, Irvine.

- Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison.

- Magnesium Metal Turnings Grignard, Reagent Grade SAFETY DATA SHEET. (2024, October 29). Lab Alley.

- SAFETY DATA SHEET - 2-Furaldehyde. (2025, April 25). Sigma-Aldrich.

- Grignard reaction safety. (2024, June 7). YouTube.

- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.

- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.

- Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). St. Olaf College.

- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). (n.d.). Human Metabolome Database.

- Grignard Synthesis of Triphenylmethanol. (n.d.). Concordia College.

- Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Swarthmore College.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). CUNY Queensborough Community College.

- Supporting Information for: Catalytic Hydrogenation of Epoxides to Alcohols. (n.d.). The Royal Society of Chemistry.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. quora.com [quora.com]

- 10. cerritos.edu [cerritos.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. acs.org [acs.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. media.laballey.com [media.laballey.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742) [hmdb.ca]

- 18. rsc.org [rsc.org]

Spectroscopic Analysis of 2-Furyl(phenyl)methanol: A Technical Guide

Introduction

2-Furyl(phenyl)methanol is a chemical compound of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring both a furan ring and a phenyl group attached to a secondary alcohol, presents a unique combination of aromatic and heterocyclic functionalities. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A thorough understanding of these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical transformations.

The synthesis of this compound can be achieved through methods such as the Grignard reaction between a phenylmagnesium halide and furfural.[1] Following synthesis, rigorous spectroscopic analysis is essential to confirm the structure and purity of the compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its distinct proton and carbon environments, gives rise to a characteristic set of signals in its NMR spectra. The presence of the hydroxyl group and the aromatic rings are readily identifiable in the IR spectrum. Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the molecule.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "O1"; "O1" -- "C1"; "C1" -- "C5"; "C5" -- "H1"; "C5" -- "O2"; "O2" -- "H2"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C6"; "C2" -- "H3"; "C3" -- "H4"; "C4" -- "H5"; "C7" -- "H6"; "C8" -- "H7"; "C9" -- "H8"; "C10" -- "H9"; "C11" -- "H10"; }

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the furan ring, the phenyl ring, the methine proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxygen atom in the furan ring and the aromatic currents of both rings.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Furan-H (α to O) | ~7.4 | Doublet of doublets |

| Furan-H (β to O) | ~6.3 | Multiplet |

| Furan-H (other β to O) | ~6.2 | Doublet of doublets |

| Methine-H | ~5.8 | Singlet |

| Hydroxyl-H | Variable | Broad singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The carbons of the phenyl and furan rings will appear in the aromatic region (typically 100-160 ppm), while the methine carbon will be in the aliphatic region.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Furan-C (α to O, substituted) | ~155 |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho, meta, para) | 126 - 129 |

| Furan-C (α to O, unsubstituted) | ~142 |

| Furan-C (β to O) | ~110, ~108 |

| Methine-C | ~70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: An IR spectrum of this compound can be obtained using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. The spectrum is recorded using an FTIR spectrometer.

Data Interpretation: The key vibrational bands in the IR spectrum of this compound are associated with the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and C-O stretches.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 (broad) | O-H stretch (alcohol) |

| 3100 - 3000 | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C bending |

| ~1220, ~1010 | C-O stretch |

The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.19 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Expected Mass Spectrometry Data:

| m/z | Fragment Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 157 | [M - OH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 97 | [C₅H₅O₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure and can be used to assess its purity. These data are invaluable for researchers and scientists working with this compound in various fields of chemical science.

References

[1] Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 79, p.159 (2002). ([Link])

Sources

The Definitive Guide to ¹H and ¹³C NMR Characterization of 2-Furyl(phenyl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This comprehensive technical guide focuses on the detailed ¹H and ¹³C NMR characterization of 2-furyl(phenyl)methanol, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven methodologies to offer a robust framework for the structural elucidation of this and similar small molecules. We will delve into the causality behind experimental choices, present a self-validating protocol for data acquisition, and provide a thorough analysis of the spectral data, grounded in authoritative references.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.

For a molecule like this compound, ¹H NMR spectroscopy allows for the determination of the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy, in turn, provides information about the carbon framework of the molecule. Together, these two techniques offer a complete picture of the molecular architecture, making them essential tools for identity confirmation, purity assessment, and structural verification in research and industrial settings.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol outlines a validated procedure for the preparation and analysis of a this compound sample.

Sample Preparation

A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum.[1]

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of this compound and place it in a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single residual proton peak that can be used for chemical shift referencing.[3]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for obtaining sharp NMR signals.[1]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[4] Cotton wool should be avoided as it can introduce contaminants.[4]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 240 ppm

-

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound in CDCl₃.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.39 | m | 6H | H2', H3', H4', H5', H6', H5 |

| 6.33 | m | 1H | H4 |

| 6.13 | d | 1H | H3 |

| 5.85 | s | 1H | Hα |

| 2.40 | s | 1H | OH |

Discussion of ¹H NMR Signals:

-

Phenyl Protons (H2', H3', H4', H5', H6'): The protons on the phenyl ring appear as a complex multiplet around 7.39 ppm.[5] The ortho (H2', H6'), meta (H3', H5'), and para (H4') protons have slightly different chemical environments, but their signals overlap in this region. The integration of this multiplet corresponds to five protons.

-

Furan Protons (H3, H4, H5): The three protons on the furan ring are chemically distinct and give rise to separate signals. The proton at the 5-position (H5) is also found within the multiplet at 7.39 ppm.[5] The proton at the 4-position (H4) appears as a multiplet at 6.33 ppm, and the proton at the 3-position (H3) is observed as a doublet at 6.13 ppm.[5] The coupling patterns of these protons are characteristic of a 2-substituted furan ring.

-

Methine Proton (Hα): The proton on the carbon bearing the hydroxyl and furan/phenyl groups (Hα) appears as a singlet at 5.85 ppm.[5] The lack of coupling to neighboring protons is expected as the adjacent atoms (C1', C2, and O) do not have protons.

-

Hydroxyl Proton (OH): The hydroxyl proton gives rise to a broad singlet at 2.40 ppm.[5] The chemical shift of hydroxyl protons can be variable and is dependent on factors such as concentration, temperature, and solvent due to hydrogen bonding. Its broadness is a result of chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides information on the carbon skeleton.[5]

| Chemical Shift (δ, ppm) | Assignment |

| 155.9 | C2 |

| 142.5 | C5 |

| 140.8 | C1' |

| 128.5 | C3'/C5' |

| 128.1 | C4' |

| 126.6 | C2'/C6' |

| 110.2 | C4 |

| 107.4 | C3 |

| 70.2 | Cα |

Discussion of ¹³C NMR Signals:

-

Furan Carbons (C2, C3, C4, C5): The carbon atoms of the furan ring are observed in distinct regions. The carbon atom attached to the oxygen and the methine carbon (C2) is the most downfield of the furan carbons at 155.9 ppm.[5] The C5 carbon appears at 142.5 ppm. The C3 and C4 carbons are observed at 107.4 ppm and 110.2 ppm, respectively.[5]

-

Phenyl Carbons (C1', C2'/C6', C3'/C5', C4'): The aromatic carbons of the phenyl ring resonate in the range of 126-141 ppm. The quaternary carbon (C1') attached to the methine carbon is found at 140.8 ppm.[5] The signals for the ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons appear at 126.6 ppm, 128.5 ppm, and 128.1 ppm, respectively.[5] Due to the symmetry of the phenyl ring, the ortho carbons are equivalent, as are the meta carbons.

-

Methine Carbon (Cα): The aliphatic carbon (Cα) bonded to the hydroxyl group and the two aromatic rings is observed at 70.2 ppm.[5] The attachment to the electronegative oxygen atom shifts this signal downfield compared to a typical alkane carbon.

Workflow and Logic Visualization

The process of NMR characterization follows a logical workflow, from sample preparation to final structural confirmation.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. By following the detailed experimental protocol and utilizing the provided spectral interpretations, researchers and scientists can confidently verify the structure and purity of this important chemical compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, underscoring the enduring power and versatility of NMR spectroscopy in modern chemical science.

References

- (No valid reference was found for this st

- (No valid reference was found for this st

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Organic Syntheses. (2019). Preparation of (R)-4-(furan-2-yl(phenyl)amino)-5-methylcyclopent-2-en-1-one. Org. Synth. 2019, 96, 340-354. Retrieved from [Link]

- (No valid reference was found for this st

- (No valid reference was found for this st

- (No valid reference was found for this st

- (No valid reference was found for this st

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032914) [hmdb.ca]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742) [hmdb.ca]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 2-Furyl(phenyl)methanol

An In-depth Technical Guide to 2-Furyl(phenyl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a significant heterocyclic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced organic synthesis.

Introduction and Structural Framework

This compound, also known as α-phenyl-2-furanmethanol, is a secondary alcohol featuring both a furan ring and a phenyl ring attached to the carbinol carbon. This unique structural combination makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The furan moiety, a five-membered aromatic heterocycle containing oxygen, imparts distinct reactivity, while the phenyl group influences the compound's steric and electronic properties.

This guide delves into the essential characteristics of this compound, providing the foundational knowledge required for its effective handling, characterization, and strategic use in synthetic applications.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

The following protocol is adapted from a validated procedure. [1]

-

Preparation: Equip an oven-dried 500 mL three-necked, round-bottomed flask with a magnetic stir bar and rubber septa. Purge the flask with dry nitrogen.

-

Grignard Reagent: Charge the flask with phenylmagnesium bromide (57.4 mmol, 1.0 M in THF) under a nitrogen atmosphere and cool the flask to 5 °C in an ice-water bath.

-

Aldehyde Addition: Add freshly distilled furfural (57.4 mmol, 1.0 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 25 °C.

-

Reaction: Allow the reaction to stir for 4 hours. Monitor the consumption of furfural by thin-layer chromatography (TLC) using 70% hexanes in ethyl acetate as the eluent. The product spot can be visualized under UV light (254 nm) and stains a dark blue-brown with p-anisaldehyde. [1]5. Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with 100 mL of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield this compound as a yellow oil.

Chemical Stability and Reactivity

-

Stability: A key characteristic of this compound is its limited stability. Upon storage at room temperature, the purified yellow oil can degrade into a dark black tar within a week. [1]For synthetic purposes, it is highly recommended to use the compound promptly after preparation or store it under refrigeration for no more than one week. [1]* Reactivity: As a secondary alcohol, it undergoes typical reactions such as:

-

Oxidation: Can be oxidized to the corresponding ketone, 2-furyl(phenyl)ketone.

-

Esterification: Reacts with carboxylic acids or acyl chlorides to form esters. Palladium-catalyzed carbonylation has been used to synthesize related furanyl acetates. [2] * Paternò-Büchi Reaction: The furan ring can participate in photochemical [2+2] cycloaddition reactions with carbonyl compounds. [3]

-

Spectroscopic Characterization

Caption: Correlation of structure to expected spectroscopic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Phenyl Protons (5H): Expected to appear as a multiplet in the aromatic region, approximately δ 7.2-7.4 ppm.

-

Furan Protons (3H): These will appear as distinct multiplets in the aromatic region, typically between δ 6.2 and 7.4 ppm, reflecting their unique electronic environment.

-

Methine Proton (1H): The proton on the carbon bearing the hydroxyl and two rings (benzylic/furanylic position) is expected to be a singlet around δ 5.8 ppm.

-

Hydroxyl Proton (1H): A broad singlet with a chemical shift that can vary depending on concentration and solvent. It can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbinol Carbon: The carbon attached to the hydroxyl group should appear around δ 70-80 ppm.

-

Aromatic Carbons: Multiple signals are expected in the δ 110-150 ppm range, corresponding to the carbons of the furan and phenyl rings.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple absorptions in the 1450-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The parent peak should be observed at an m/z of 174, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of water (M-18) and cleavage to form stable fragments like the phenyl cation (m/z 77) or the furyl-containing cation.

-

Applications and Future Directions

While specific industrial applications of this compound are not widely documented, its structure is analogous to other commercially important alcohols. Benzhydrols (diphenylmethanols) are widely used as intermediates in the synthesis of pharmaceuticals. [5]Similarly, furfuryl alcohol is a key bio-based monomer used to produce furan resins for composites, adhesives, and coatings. Given this context, this compound serves as a highly valuable building block for:

-

Medicinal Chemistry: The furan ring is a common scaffold in drug discovery. This compound provides a straightforward route to introduce both furan and phenyl moieties into a lead compound.

-

Fine Chemicals: Its structure can be elaborated to create novel fragrances, flavorings, and specialty polymers. Related compounds like 2-phenylethanol are used extensively as aromatic essences in perfumery. [6]* Materials Science: Incorporation into polymer backbones could yield materials with unique thermal and chemical resistance properties, leveraging the stability of the furan and phenyl rings.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [7][8][9]* Precautions:

-

Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety goggles, and a lab coat. [8][9] * Handle only in a well-ventilated area or a chemical fume hood. [9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands and any exposed skin thoroughly after handling. [9]* Storage:

-

Store in a cool, dry, and well-ventilated place. [9] * Keep the container tightly closed to prevent degradation and exposure to moisture.

-

Incompatible with strong oxidizing agents, strong acids, and acid chlorides. [9]

-

Conclusion

This compound is a synthetically valuable secondary alcohol whose utility is rooted in its unique hybrid structure. While its inherent instability requires careful handling and prompt use, its straightforward synthesis via the Grignard reaction makes it an accessible intermediate. A thorough understanding of its physical properties, chemical reactivity, and spectroscopic signatures—as outlined in this guide—is paramount for any researcher aiming to leverage this potent building block for the development of novel molecules and materials.

References

-

Organic Syntheses Procedure. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). [2-(2-Furyl)phenyl]methanol, ≥97%. Fisher Scientific. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furanmethanol, a-methyl-a-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical intermediates in the reaction of 4 with 2-furyl- methanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Retrieved from [Link]

-

D'Alterio, M. C., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Catalysts, 12(8), 883. MDPI. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Siddaraju, B. P., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2136. NIH. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]

-

Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lehigh.edu [lehigh.edu]

- 5. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gminsights.com [gminsights.com]

- 7. (furan-2-yl)(phenyl)methanol | 4484-57-5 [sigmaaldrich.com]

- 8. fishersci.se [fishersci.se]

- 9. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Furyl(phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Furyl(phenyl)methanol. As a molecule of interest in synthetic chemistry and with potential applications in medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount.[1] This document details the complete workflow, from synthesis and crystallization to data collection, structure solution, and in-depth analysis of its molecular geometry and intermolecular interactions. We will explore the causality behind key experimental choices, grounding our protocols in established crystallographic principles to ensure a self-validating and reproducible system.

Introduction: The Scientific Imperative for Structural Elucidation

This compound is a heteroaromatic alcohol whose structural scaffold is relevant in organic synthesis and medicinal chemistry.[1][2] The precise arrangement of atoms in the solid state, dictated by its crystal structure, governs many of its bulk physical properties, including melting point, solubility, and stability. For drug development professionals, understanding the three-dimensional conformation and the nature of intermolecular interactions is foundational for rational drug design, as these factors determine how a molecule might interact with a biological target.[3]

The primary objective of this guide is to present a detailed protocol and analysis framework for determining and understanding the crystal structure of this compound using single-crystal X-ray diffraction (SC-XRD), the definitive method for atomic-level structural elucidation.

Synthesis and Crystallization: From Liquid Oil to Diffraction-Quality Crystal

A prerequisite for any SC-XRD study is the availability of high-purity, single crystals of sufficient size and quality. This compound is typically synthesized as an oil, presenting a common challenge for crystallographers.[2]

Synthesis Protocol: Grignard Reaction

The synthesis of this compound is reliably achieved via a Grignard reaction between phenylmagnesium bromide and 2-furaldehyde.[2]

Experimental Protocol:

-

Preparation: An oven-dried 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.

-

Grignard Reagent: Phenylmagnesium bromide (1.0 M in THF, 1.0 equiv) is charged into the flask and cooled to 5 °C in an ice-water bath.[2]

-

Aldehyde Addition: 2-Furaldehyde (1.0 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 25 °C.[2]

-

Reaction: The mixture is stirred for 4 hours at room temperature. Reaction completion is monitored by Thin-Layer Chromatography (TLC).

-

Quenching & Extraction: The reaction is carefully quenched with saturated aqueous ammonium chloride. The product is then extracted into ethyl acetate (3 x 100 mL).[2]

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield this compound as a yellow oil.[2]

The Art of Crystallization

Obtaining diffraction-quality crystals from an oil is a critical and often empirical step. The goal is to induce slow, ordered molecular assembly.

Proven Techniques for Crystallizing Oils:

-

Slow Evaporation: A solution of the purified oil in a suitable solvent (e.g., ethanol, ethyl acetate/hexanes mixture) is left in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, promoting crystal nucleation.

-

Vapor Diffusion: A concentrated solution of the oil in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and inducing crystallization.

-

Cooling: A saturated solution of the oil is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

For the purposes of this guide, we will proceed with the assumption that colorless, prismatic single crystals were successfully obtained via slow evaporation from an ethanol solution.[4]

}

Synthesis and Crystallization Workflow.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with a monochromatic X-ray beam, a diffraction pattern is generated. The positions and intensities of the diffracted spots are directly related to the crystal's unit cell dimensions and the arrangement of electrons (and thus atoms) within it.

Experimental Protocol: Data Collection and Structure Refinement

The following protocol is representative of a standard data collection and structure refinement process.[4][5]

-

Crystal Mounting: A suitable single crystal (e.g., 0.3 x 0.2 x 0.2 mm) is selected under a microscope and mounted on a cryo-loop.

-

Data Collection: The crystal is placed on a diffractometer (e.g., Bruker SMART APEX CCD) and cooled to a low temperature (typically 100 K) using a nitrogen stream. This is a critical step to minimize thermal vibrations, which sharpens the diffraction data and leads to a more accurate structure.[5] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS software), which provides an initial electron density map and a preliminary model of the molecular structure.[6]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL software).[5] This iterative process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[4]

-

Validation: The quality of the final structure is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Low R-factors (typically < 0.05) indicate a good agreement between the model and the data.[4]

}

Single-Crystal X-ray Diffraction Workflow.

Analysis of the Crystal Structure

While a definitive, publicly deposited crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) at the time of writing, we can predict its key structural features based on the analysis of closely related compounds like phenyl(pyridin-2-yl)methanol and (2-methylphenyl)(phenyl)methanol.[4][5][7]

Molecular Geometry

The molecule consists of a central methanol carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a furan ring.

-

Ring Orientation: A key feature is the relative orientation of the phenyl and furan rings. In analogous structures, the two aromatic rings are significantly twisted with respect to each other, with dihedral angles often exceeding 70°.[4][5] This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the rings.

-

Bond Lengths and Angles: The C-C bond lengths within the aromatic rings and the C-O bonds are expected to fall within standard ranges. The geometry around the central carbinol carbon will be tetrahedral.

Table 1: Predicted Crystallographic and Geometric Parameters

| Parameter | Predicted Value/Range | Rationale / Comparative Source |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules[4][8] |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric/non-centrosymmetric groups |

| Z (Molecules/Unit Cell) | 4 or 8 | Typical for packing of medium-sized molecules[4][8] |

| Phenyl-Furan Dihedral Angle | 70 - 90° | Steric hindrance, based on similar structures[4][5] |

| C(carbinol)-O(hydroxyl) | 1.42 - 1.44 Å | Standard C-O single bond length |

| O-H Bond Length | ~0.84 Å (refined) | Typical for X-ray crystallography |

Intermolecular Interactions & Crystal Packing

The solid-state packing is dictated by non-covalent interactions, which are fundamental to crystal engineering and polymorphism.[3]

-

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. The most probable and dominant interaction will be an O-H···O hydrogen bond, where the hydroxyl group of one molecule donates to either the furan oxygen or the hydroxyl oxygen of a neighboring molecule. This interaction is consistently observed in related crystal structures and is expected to link the molecules into chains or helices.[4][5][9]

-

Other Interactions: Weaker interactions, such as C-H···π interactions between a hydrogen atom and the face of an aromatic ring, and π-π stacking between furan and/or phenyl rings, may also contribute to the overall stability of the crystal lattice.[10][11]

The interplay of these interactions determines the final packing arrangement. A common motif driven by strong hydrogen bonds is the formation of one-dimensional chains, which then pack together to form the three-dimensional crystal.

}

Dominant O-H···O Hydrogen Bonding Network.

Conclusion and Outlook

This guide has outlined the comprehensive workflow for the crystal structure analysis of this compound, from rational synthesis to detailed structural interpretation. The key to a successful analysis lies in the meticulous growth of high-quality single crystals and a rigorous approach to data collection and refinement.

The predicted structure, characterized by a non-planar ring conformation and a robust O-H···O hydrogen bonding network, provides a powerful model for understanding its physicochemical properties. For researchers in drug development, this atomic-level blueprint is invaluable for computational studies, such as docking simulations, and for designing novel derivatives with improved activity or properties. Future work should focus on obtaining and depositing the definitive crystal structure and exploring potential polymorphism, which could have significant implications for its application in solid-state materials and pharmaceuticals.

References

-

Organic Syntheses. (n.d.). A. Furan-2-yl(phenyl)methanol (1). Organic Syntheses. Retrieved from [Link]

-

Brucoli, F., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. Retrieved from [Link]

-

Fisher Scientific. (n.d.). [2-(2-Furyl)phenyl]methanol, ≥97%, Thermo Scientific. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

McKinnon, J. J., et al. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627–668. Retrieved from [Link]

-

Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Sherrill, C. D. (n.d.). Research: Intermolecular Interactions. Sherrill Group. Retrieved from [Link]

-

Labware E-shop. (n.d.). [2-(2-Furyl)phenyl]methanol, 97%. Retrieved from [Link]

-

Tiekink, E. R., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2136. Retrieved from [Link]

-

Lee, Y., et al. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. Retrieved from [Link]

-

ResearchGate. (2016). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furanmethanol, a-methyl-a-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Pielenz, F., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1143. Retrieved from [Link]

-

Sato, H., et al. (2024). Porous Supramolecular Crystalline Probe that Detects Non-Covalent Interactions Involved in Molecular Recognition of Furanic Compounds. Small. Retrieved from [Link]

-

Lee, Y., et al. (2014). Crystal structure of phen-yl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-furanmethanol furfuryl alcohol, with atom numbering. Retrieved from [Link]

-

Bandhoria, P., et al. (2020). Single Crystal X-Ray crystallographic study of 2, 2- Diiodo-1-phenylvinyl (methyl) sulfane. International Journal of Applied Research, 6(6), 343-346. Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

-

Fischer, R. A. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 4484-57-5. Retrieved from [Link]

-

NIST. (n.d.). 2-Furanmethanol. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 4. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allresearchjournal.com [allresearchjournal.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Porous Supramolecular Crystalline Probe that Detects Non‐Covalent Interactions Involved in Molecular Recognition of Furanic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

The Elucidation of 2-Furyl(phenyl)methanol's Solubility Profile in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its downstream processability, impacting everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive examination of the solubility characteristics of 2-furyl(phenyl)methanol, a heterocyclic aromatic alcohol of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide leverages established principles of physical organic chemistry and draws parallels with the structurally analogous compound, benzhydrol (diphenylmethanol), to project a reliable solubility profile. Furthermore, this document outlines robust experimental methodologies for precise solubility determination and explores the application of thermodynamic modeling for predictive insights.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the characterization of a molecule's physicochemical properties is a cornerstone of a successful campaign. Among these, solubility stands out as a paramount parameter. The ability to dissolve a compound in a given solvent system dictates the feasibility of its synthesis, the efficiency of its purification via crystallization, and its ultimate formulation into a viable drug product. For a molecule like this compound, which possesses both polar (hydroxyl) and non-polar (aromatic rings) moieties, understanding its interactions with a diverse range of organic solvents is essential for rational process design and optimization.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a projected qualitative and quantitative solubility profile, detail rigorous experimental protocols for its determination, and touch upon predictive thermodynamic models.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.2 g/mol | |

| Boiling Point | 170-180 °C (at 19 Torr) | |

| Physical Form | Liquid | |

| pKa (Predicted) | 13.21 ± 0.20 |

The structure of this compound, featuring a central carbinol group attached to both a phenyl and a furan ring, gives rise to a molecule with moderate polarity. The hydroxyl group is a hydrogen bond donor and acceptor, while the furan's oxygen atom can act as a hydrogen bond acceptor. The aromatic rings contribute to van der Waals interactions and potential π-π stacking. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Projected Solubility Profile in Organic Solvents

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, we can infer its likely behavior by examining the solubility of benzhydrol (diphenylmethanol), a structurally similar diarylmethanol. Benzhydrol is known to be poorly soluble in water but soluble in many organic solvents.[1]

The principle of "like dissolves like" is a powerful, albeit qualitative, predictor of solubility.[2] This principle suggests that substances with similar intermolecular forces are likely to be miscible.

Table 1: Projected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Projected Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can form strong hydrogen bonds with the hydroxyl group of this compound. |

| Methanol | Soluble | Similar to ethanol, methanol is a small, polar protic solvent capable of strong hydrogen bonding. | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Acetonitrile | Moderately Soluble | While polar, the hydrogen bonding acceptor capability of the nitrile group is weaker than that of a carbonyl. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character. | |

| Non-Polar Aromatic | Toluene | Soluble | The aromatic rings of both solute and solvent can engage in favorable π-π stacking and van der Waals interactions. |

| Non-Polar Aliphatic | Hexane | Sparingly Soluble | The non-polar nature of hexane will have weak interactions with the polar hydroxyl group of this compound, limiting solubility. |

| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of the solvent is compatible with the aromatic portions of the solute. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can engage in dipole-dipole interactions and dissolve a wide range of organic compounds. |

Table 2: Quantitative Solubility Data for the Analogous Compound, Benzhydrol

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 20 | 0.5 | [3][4] |

| Ethanol | - | Soluble | [3] |

| Ether | - | Soluble | [3] |

| Chloroform | - | Soluble | [3] |

| Carbon Disulfide | - | Soluble | [3] |

| Cold Gasoline | - | Almost Insoluble | [3] |

Note: The term "soluble" in this context is qualitative. For precise applications, experimental determination is necessary.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique.

Principle

An excess amount of the solid solute is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the supernatant is then determined by a suitable analytical method.

Experimental Workflow

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analytical Determination:

-

Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Theoretical and Predictive Approaches to Solubility

While experimental determination provides the most accurate solubility data, theoretical models can offer valuable predictive insights, especially in the early stages of development when material is scarce.

Hansen Solubility Parameters (HSP)

The HSP approach is a semi-empirical method that decomposes the total cohesion energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle is that substances with similar HSP values are likely to be miscible. The development of a group-contribution method for estimating Hansen solubility parameters allows for predictions based solely on the molecular structure.[5]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal mixtures.[6] By extension, it can be used to predict the solubility of a solid in a liquid. The method assumes that the properties of a mixture are the sum of the contributions of its constituent functional groups. While powerful, the accuracy of UNIFAC predictions can be limited for complex, multifunctional molecules if the necessary group interaction parameters are not well-defined.[7][8]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, a critical parameter for its successful development as a pharmaceutical agent. While a lack of direct empirical data necessitates a predictive approach based on the structurally similar benzhydrol, the principles and methodologies outlined herein provide a robust framework for both estimating and experimentally determining its solubility profile.

For researchers and drug development professionals, a thorough understanding of the interplay between the molecular structure of this compound and the properties of various organic solvents is indispensable. The provided experimental protocol offers a reliable and self-validating system for generating the precise, quantitative data required for process optimization and formulation design. Future work should focus on the experimental validation of the projected solubility profile and the development of refined thermodynamic models tailored to furan-containing aromatic alcohols.

References

-

O'Connell, J. P., & Prausnitz, J. M. (1985). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 74(6), 634-637. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

Mohammad Azmin, S. N. H., et al. (2016). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions, 52, 1063-1068. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Gracin, S., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. [Link]

-

Department of Chemistry, University of California, Irvine. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Hahnenkamp, I., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes, 7(10), 675. [Link]

-

The Chemical Thesaurus. (n.d.). Benzhydrol Diphenylmethanol. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. chem.ws [chem.ws]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. kinampark.com [kinampark.com]

- 6. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Furyl(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Furyl(phenyl)methanol, a significant heterocyclic carbinol, serves as a versatile building block in the synthesis of various pharmaceutical and fine chemical entities. Its inherent reactivity, largely governed by the furan moiety, makes a thorough understanding of its thermal stability and degradation profile a critical prerequisite for its effective utilization in drug development and manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its anticipated degradation pathways and outlining robust experimental protocols for its stability assessment. The insights presented herein are synthesized from established principles of organic chemistry and analogous furan-containing structures, offering a predictive yet scientifically grounded framework for researchers in the field.

Introduction: The Significance of this compound in a Developmental Context

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive compounds. This compound, possessing both a furan ring and a benzylic alcohol, presents a unique combination of chemical functionalities. This structure is often a precursor or an intermediate in the synthesis of more complex molecules with therapeutic potential.[1] However, the presence of the furan ring, an electron-rich aromatic system, also imparts a degree of instability, particularly under thermal stress. Anecdotal evidence suggests that this compound is prone to discoloration and polymerization upon storage at ambient temperatures, underscoring the necessity of a detailed investigation into its thermal liability.

For drug development professionals, a comprehensive understanding of a molecule's thermal stability is paramount. It informs critical decisions regarding:

-

Synthesis and Purification: Optimization of reaction temperatures to minimize degradation and maximize yield.

-

Formulation: Selection of appropriate excipients and manufacturing processes (e.g., granulation, drying) that do not compromise the active pharmaceutical ingredient (API).

-

Storage and Shelf-life: Establishing appropriate storage conditions to ensure the long-term stability and efficacy of the drug substance and product.

-

Safety: Identification of potential degradants, which may be toxic or impact the safety profile of the final product.

This guide aims to provide a foundational understanding of the thermal characteristics of this compound, enabling scientists to anticipate and mitigate potential stability challenges.

Predicted Thermal Profile of this compound

While specific experimental data for this compound is not extensively available in public literature, a predictive thermal profile can be constructed based on the known behavior of its structural analogues, namely furfuryl alcohol and benzyl alcohol.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition pattern. For this compound, a hypothetical TGA thermogram would likely exhibit a single, significant weight loss step corresponding to its decomposition.

Table 1: Predicted Thermogravimetric Data for this compound

| Parameter | Predicted Value | Rationale |

| Onset of Decomposition (Tonset) | ~150 - 170 °C | Based on the thermal behavior of substituted benzyl alcohols and the inherent instability of the furan ring.[2] |

| Temperature of Maximum Decomposition Rate (Tmax) | ~180 - 220 °C | This represents the point of most rapid weight loss. |

| Residual Mass at 600 °C | < 10% | Significant decomposition is expected, leaving a small amount of carbonaceous residue. |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

Table 2: Predicted Differential Scanning Calorimetry Data for this compound

| Parameter | Predicted Value | Rationale |

| Melting Point (Tm) | ~30 - 40 °C | As a solid at room temperature, a distinct endothermic melting peak is expected. |

| Enthalpy of Fusion (ΔHf) | Variable | This value would be determined experimentally from the area under the melting peak. |

| Decomposition | Exothermic | The decomposition process is likely to be exothermic, appearing as a broad exothermic event following the melting peak. |

Proposed Degradation Pathways of this compound

The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways, influenced by the interplay of the furan ring, the benzylic alcohol, and the phenyl substituent. The primary degradation routes are likely to involve the furan moiety, which is susceptible to both acid-catalyzed and radical-mediated reactions.

Furan Ring Opening and Polymerization

Under acidic conditions, which can be generated autocatalytically at elevated temperatures, the furan ring of this compound can undergo protonation followed by ring-opening to form reactive carbocation intermediates. These intermediates can then participate in a cascade of reactions, including polymerization, leading to the formation of dark, insoluble humins or resins.[3] This is a well-documented degradation pathway for furfuryl alcohol and is a highly probable route for this compound.

Dehydration and Subsequent Reactions

The benzylic alcohol functionality can undergo dehydration to form a conjugated system. This dehydration could be followed by isomerization and other rearrangements.

Radical-Mediated Decomposition

At higher temperatures, homolytic cleavage of the C-O or C-C bonds can initiate radical chain reactions. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization afforded by the phenyl ring. The furan ring can also participate in radical reactions.

The following diagram illustrates the plausible initial steps in the thermal degradation of this compound.

Caption: Plausible initial degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust assessment of the thermal stability of this compound requires a multi-faceted approach, combining thermal analysis techniques with chromatographic methods for the identification and quantification of degradation products.

Forced Degradation Studies